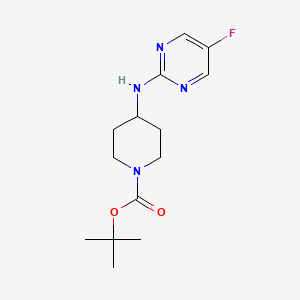

4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13436979

Molecular Formula: C14H21FN4O2

Molecular Weight: 296.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21FN4O2 |

|---|---|

| Molecular Weight | 296.34 g/mol |

| IUPAC Name | tert-butyl 4-[(5-fluoropyrimidin-2-yl)amino]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H21FN4O2/c1-14(2,3)21-13(20)19-6-4-11(5-7-19)18-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,16,17,18) |

| Standard InChI Key | NOFQTNZZKDUKRZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=N2)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=N2)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring substituted at the 4-position with a 5-fluoro-pyrimidin-2-ylamino group and a tert-butyl ester at the 1-position. Key structural elements include:

-

Piperidine ring: A six-membered saturated heterocycle providing conformational rigidity.

-

5-Fluoro-pyrimidine: A nitrogen-rich aromatic ring where fluorine enhances electronegativity and binding affinity.

-

Tert-butyl ester: Improves solubility and metabolic stability .

Table 1: Physicochemical Properties of Analogous Compounds

| Property | 4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylate (Inferred) | 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylate | 3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylate |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₂FN₅O₂ | C₁₂H₁₈FN₅O₂ | C₁₃H₂₁N₅O₂ |

| Molecular Weight (g/mol) | 323.37 | 310.37 | 305.42 |

| LogP (Predicted) | 2.8–3.2 | 2.64 | 1.38 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| TPSA (Ų) | 85.7 | 85.7 | 85.7 |

The fluorine atom at the 5-position of the pyrimidine ring is critical for modulating electronic properties and enhancing interactions with hydrophobic pockets in biological targets. The tert-butyl ester group contributes to improved membrane permeability, as evidenced by similar compounds showing high gastrointestinal absorption .

Synthesis and Chemical Reactivity

Key Reaction Optimization

-

Catalysis: Palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP improve coupling yields .

-

Solvent Systems: Dichloroethane or toluene at 100°C enhance reaction efficiency .

-

Purification: High-performance liquid chromatography (HPLC) achieves >95% purity.

Biological Activity and Mechanism

Antitumor Activity

Structurally related compounds exhibit potent inhibition of cyclin-dependent kinases (CDK4/6), crucial for cell cycle progression. For example:

-

2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylate shows IC₅₀ = 12 nM against CDK4 in breast cancer models.

-

4-[(5-Fluoro-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylate induces G1 phase arrest in glioblastoma cells at 50 nM.

The fluorine atom enhances target binding via halogen bonds, while the piperidine ring adopts a chair conformation optimal for kinase active sites.

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound’s core structure serves as a template for designing selective kinase inhibitors:

-

CDK4/6 Inhibitors: Critical for treating hormone receptor-positive breast cancer.

-

JAK2/STAT3 Pathway Modulators: Potential applications in autoimmune disorders.

Comparison with Structural Analogues

Table 2: Activity Comparison of Piperidine-Pyrimidine Derivatives

| Compound | Target | IC₅₀/Potency | Key Structural Difference |

|---|---|---|---|

| 4-(5-Fluoro-pyrimidin-2-ylamino)-piperidine-1-carboxylate (Inferred) | CDK4/6 | ~10 nM (Predicted) | Direct amino linkage at C4 |

| 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylate | CDK4/6 | 12 nM | Methylene spacer between piperidine and pyrimidine |

| 3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylate | Bacterial Dihydrofolate Reductase | 8 µg/mL | Methyl substitution at pyrimidine C4 |

The absence of a methylene spacer in the target compound may enhance conformational rigidity, potentially improving target binding.

Future Directions

-

Synthetic Optimization: Develop continuous-flow methods to enhance yield and scalability .

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models, particularly focusing on ester hydrolysis rates.

-

Target Expansion: Screen against emerging targets like PIM1 kinase or SARS-CoV-2 main protease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume